Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate, also known as Benzoic acid, 4-[[2-(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino]-, ethyl ester, is a research chemical with the CAS number 832677-97-1 . It has a molecular weight of 497.28 and a molecular formula of C20H20INO6 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name is ethyl 4-[[2-(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino]benzoate . The canonical SMILES representation is CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 664.5±55.0 ℃ and a predicted density of 1.556±0.06 g/cm3 . It has a complexity of 523 and a topological polar surface area of 90.9 . The compound is canonicalized and has one covalently-bonded unit . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a rotatable bond count of 10 .Properties
IUPAC Name |
ethyl 4-[[2-(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO6/c1-3-26-17-10-13(11-23)9-16(21)19(17)28-12-18(24)22-15-7-5-14(6-8-15)20(25)27-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEUVPXMYULXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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